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molecular formula C9H12N2O3 B2535493 N-(2-Methoxyethyl)-2-nitroaniline CAS No. 56436-24-9

N-(2-Methoxyethyl)-2-nitroaniline

Cat. No. B2535493
M. Wt: 196.206
InChI Key: SRNWVPIMZLTPPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09125901B2

Procedure details

Ammonium formate (727 mg, 11.3 mmol) followed by a catalytic amount of palladium on carbon (5%) is added to a solution of N-(2-methoxyethyl)-2-nitroaniline (426 mg, 2.17 mmol) in methanol. The mixture may be refluxed for an appropriate time period (such as overnight), cooled to an appropriate temperature (such as room temperature) and filtered. The filtrate may be concentrated and the residue may purified by Biotage column chromatography to give N1-(2-methoxyethyl)benzene-1,2-diamine (319 mg)
Quantity
727 mg
Type
reactant
Reaction Step One
Quantity
426 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O-])=O.[NH4+].[CH3:5][O:6][CH2:7][CH2:8][NH:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[N+:16]([O-])=O>[Pd].CO>[CH3:5][O:6][CH2:7][CH2:8][NH:9][C:10]1[C:11]([NH2:16])=[CH:12][CH:13]=[CH:14][CH:15]=1 |f:0.1|

Inputs

Step One
Name
Quantity
727 mg
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Step Two
Name
Quantity
426 mg
Type
reactant
Smiles
COCCNC1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture may be refluxed for an appropriate time period (such as overnight)
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate may be concentrated
CUSTOM
Type
CUSTOM
Details
the residue may purified by Biotage column chromatography

Outcomes

Product
Name
Type
product
Smiles
COCCNC=1C(=CC=CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 319 mg
YIELD: CALCULATEDPERCENTYIELD 88.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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